molecular formula C24H45NNaO9P B3044047 sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate CAS No. 326589-90-6

sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate

Cat. No.: B3044047
CAS No.: 326589-90-6
M. Wt: 545.6 g/mol
InChI Key: ULNYNKJABITZRB-UHFFFAOYSA-M
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Description

Sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate is a complex organic compound that belongs to the class of phosphatidyl-L-serine derivatives. This compound is characterized by its intricate structure, which includes amino, hydroxy, and phosphoryl groups, making it a significant molecule in various biochemical processes .

Mechanism of Action

Target of Action

18:1 Lyso PS, also known as 1-oleoyl-2-hydroxy-sn-glycero-3-phospho-L-serine, is a lysophospholipid derivative . It primarily targets G protein-coupled receptors (GPCRs), which are predominantly expressed in immune cells such as lymphocytes and macrophages . These receptors play a crucial role in transmitting signals from the cell surface to the inside of the cell, thereby regulating various cellular functions .

Mode of Action

18:1 Lyso PS interacts with its target GPCRs, triggering a cascade of intracellular events. It has been shown to stimulate the degranulation of mast cells . Furthermore, it has been used to study its effects on nerve growth factor (NGF)-induced mitogen-activated protein kinase (MAPK) and serine/threonine-protein kinase (Akt) signals .

Biochemical Pathways

The production of 18:1 Lyso PS is thought to occur mainly through the deacylation of phosphatidylserine . It has been found to prevent the lack of de novo synthesis of phosphatidylserine (PS) in the Golgi apparatus . The compound is involved in various physiological and pathological contexts and evokes a wide variety of cell responses .

Pharmacokinetics

It is known that the compound is hygroscopic and light-sensitive . It is insoluble in ethanol but soluble in DMSO at 1mg/mL, and soluble in Chloroform:Methanol:Water (65:25:4) at 5mg/mL . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of 18:1 Lyso PS’s action are diverse and context-dependent. For instance, it has been used to study its effects on NGF-induced MAPK and Akt signals . These signaling pathways are crucial for cell survival, proliferation, and differentiation. Therefore, the modulation of these pathways by 18:1 Lyso PS can have significant effects on cellular functions.

Action Environment

The action, efficacy, and stability of 18:1 Lyso PS can be influenced by various environmental factors. For instance, its solubility properties suggest that the compound’s action may be influenced by the composition of the surrounding medium . Furthermore, its light sensitivity suggests that exposure to light could potentially affect its stability and efficacy . More research is needed to fully understand the influence of environmental factors on the action of 18:1 Lyso PS.

Biochemical Analysis

Biochemical Properties

18:1 Lyso PS interacts with various enzymes, proteins, and other biomolecules. It has been used to study its effects on nerve growth factor (NGF)-induced mitogen-activated protein kinase (MAPK) and serine/threonine-protein kinase (Akt) signals . It also plays a role in the prevention of the lack of de novo synthesis of phosphatidylserine (PS) in the Golgi apparatus .

Cellular Effects

18:1 Lyso PS has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used to study its effects on nerve growth factor (NGF)-induced mitogen-activated protein kinase (MAPK) and serine/threonine-protein kinase (Akt) signals .

Molecular Mechanism

At the molecular level, 18:1 Lyso PS exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to stimulate the increase in intracellular cyclic adenosine monophosphate (cAMP) in G protein-coupled receptor 174 (GPR174)-cells .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 18:1 Lyso PS can change. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 18:1 Lyso PS can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

18:1 Lyso PS is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .

Transport and Distribution

18:1 Lyso PS is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

The subcellular localization of 18:1 Lyso PS and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate typically involves multiple stepsThe reaction conditions often require controlled temperatures and pH levels to ensure the stability of the intermediate compounds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing advanced techniques such as chromatography for purification. The use of catalysts and specific reagents is crucial to drive the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like ammonia or amines. The reactions typically occur under mild to moderate temperatures and may require specific solvents to facilitate the process .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to the formation of various amino or hydroxy derivatives .

Scientific Research Applications

Sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate is unique due to its specific combination of functional groups and its ability to participate in diverse biochemical reactions. Its structural complexity and reactivity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H46NO9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23(27)32-18-21(26)19-33-35(30,31)34-20-22(25)24(28)29;/h9-10,21-22,26H,2-8,11-20,25H2,1H3,(H,28,29)(H,30,31);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNYNKJABITZRB-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)[O-])N)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H45NNaO9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate
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sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate
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sodium;2-amino-3-[hydroxy-(2-hydroxy-3-octadec-9-enoyloxypropoxy)phosphoryl]oxypropanoate

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